1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
Description
This compound features a piperidine ring substituted at the 4-position with a benzylsulfonyl group, linked via a carbonyl to an imidazolidin-2-one core bearing a methylsulfonyl group.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S2/c1-27(23,24)20-12-11-19(17(20)22)16(21)18-9-7-15(8-10-18)28(25,26)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHOKHPJNBFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the benzylsulfonyl group: This can be achieved by reacting the piperidine derivative with benzylsulfonyl chloride under basic conditions.
Formation of the imidazolidinone ring: This step involves the reaction of the intermediate with an appropriate isocyanate or carbamate.
Introduction of the methylsulfonyl group: This can be done by reacting the imidazolidinone derivative with methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and imidazolidinone groups.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one would depend on its specific biological target. Generally, compounds with sulfonyl and imidazolidinone groups can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one)
- Key Differences : Replaces the benzylsulfonyl group with a trifluoromethyl-benzyl moiety and introduces a dimethoxybenzyl substituent.
- Activity : Exhibits superior anti-Alzheimer's activity compared to donepezil, with acetylcholinesterase inhibition and neuroprotective effects in scopolamine-induced models [1].
- Molecular Weight : ~500 g/mol (estimated).
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one hydrochloride
- Key Differences : Lacks the benzylsulfonyl group but includes a trifluoromethyl-benzyl substituent and a hydrochloride salt.
- Properties: Molecular formula C16H20F3N3O·ClH (FW: 363.8 g/mol), 95% purity. Potential adrenergic receptor ligand based on structural similarity to [8], [7].
Analogues in Pesticidal and Agrochemical Contexts
1-{[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropan-1-yl]carbonyl}-3-(methylsulfonyl)imidazolidin-2-one
- Key Differences : Incorporates a cyclopropane ring and trifluoropropenyl chain, enhancing pesticidal activity.
- Crystallographic Data: Monoclinic crystal system (P21/c), a = 15.404 Å, b = 9.483 Å, c = 11.858 Å, β = 103.464°, V = 1684.5 ų. Demonstrates structural rigidity suitable for environmental stability [3], [6].
3-(4-Methoxyphenyl)-4-(4-(methylsulfonyl)benzyl)-1-(trifluoromethyl)imidazolidin-2-one (Compound 110)
- Synthesis : Prepared via allylurea bromobenzene coupling (83% yield).
- Physical Properties : Melting point 55–56°C , Rf = 0.30 (Et2O). Highlights the role of methylsulfonyl groups in modulating solubility and reactivity [4].
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one
- Key Differences : Cyclobutylidene substituent on piperidine alters conformational flexibility.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Rf) | Synthesis Yield (%) | |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-4-(4-(methylsulfonyl)benzyl)-1-(trifluoromethyl)imidazolidin-2-one (110) | 55–56 | 0.30 (Et2O) | 83 | [4] |
| 1-{[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropan-1-yl]carbonyl}-imidazolidin-2-one | Not reported | N/A | Not reported | [3] |
Research Findings and Insights
- Substituent Impact : The benzylsulfonyl group in the target compound may enhance blood-brain barrier penetration compared to trifluoromethyl or methoxy substituents, critical for neurological applications [1], [7].
- Methylsulfonyl Role : This group improves metabolic stability and electronic effects, as seen in pesticidal and anti-Alzheimer's analogs [3], [4].
- Structural Flexibility : Cyclopropane or cyclobutylidene moieties (e.g., ) confer rigidity, favoring environmental persistence in agrochemicals [3], [10].
Biological Activity
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant studies that highlight its effects and mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring substituted with a benzylsulfonyl group and an imidazolidinone moiety. Its molecular formula is C₁₅H₁₈N₂O₄S₂, which indicates the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that compounds similar to 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one may exhibit inhibitory effects on specific enzymes, such as carbonic anhydrases (CAs). CAs are critical in various physiological processes, including respiration and acid-base balance. Inhibitors targeting these enzymes can have therapeutic implications in conditions like glaucoma, epilepsy, and cancer.
In Vitro Studies
A study focusing on related sulfonamide derivatives demonstrated significant inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, XII). Compounds were tested against acetazolamide, a known CA inhibitor, revealing that certain derivatives exhibited low nanomolar inhibitory concentrations with selectivity towards tumor-associated isoforms . This suggests that 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one may share similar properties.
Case Study 1: Inhibition of Carbonic Anhydrases
In a comparative study, several sulfonamide compounds were synthesized and tested for their inhibitory effects on hCA isoforms. The most potent compounds showed selective inhibition of hCA IX and XII while sparing hCA II. This selectivity is crucial for minimizing side effects associated with non-selective CA inhibitors .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 5 | High |
| Compound B | 15 | Moderate |
| Compound C | 30 | Low |
Case Study 2: Structure-Activity Relationship (SAR)
The biological activity of similar compounds has been linked to specific structural features. The presence of a sulfonamide group enhances binding affinity to the active site of CAs. Molecular docking studies suggest that the benzylsulfonyl moiety in the compound facilitates favorable interactions with the enzyme's active site .
Synthesis Pathways
The synthesis of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one involves multiple steps, including:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
- Introduction of Sulfonyl Groups : Sulfonation reactions introduce the benzylsulfonyl and methylsulfonyl groups.
- Imidazolidinone Formation : The final step involves cyclization to form the imidazolidinone structure.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | Benzylsulfonyl chloride | DCM | 65–78 | |
| Cyclization | CDI (Carbonyldiimidazole) | THF | 72 |
How can contradictions in biological activity data between studies be systematically resolved?
Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Purity Validation : Use HPLC with sodium 1-octanesulfonate buffer (pH 4.6, ) to confirm ≥95% purity .
- Dose-Response Analysis : Perform IC50/EC50 comparisons across multiple cell lines (e.g., uses PubChem-derived protocols for imidazolidinedione derivatives) .
- Target Profiling : Screen against related targets (e.g., histamine receptors in ) to identify off-target effects .
What advanced spectroscopic methods are essential for characterizing this compound’s structure?
- NMR Spectroscopy : Assign peaks using 2D NOESY or HSQC to resolve overlapping signals from the piperidine and imidazolidinone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Orbitrap Fusion Lumos in ) with <5 ppm mass accuracy .
- X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., uses single-crystal analysis for benzimidazole derivatives) .
How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS ( uses pH 6.5 ammonium acetate buffer for stability testing) .
- Metabolic Stability : Use liver microsome assays (e.g., rat or human S9 fractions) with NADPH cofactor, analyzing metabolites via UPLC-QTOF .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .
What computational methods support the prediction of this compound’s pharmacological properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs (e.g., references dual histamine receptor ligands) .
- ADME Prediction : Apply SwissADME or pkCSM to estimate permeability (LogP), bioavailability, and CYP450 inhibition .
- QSAR Modeling : Corrogate substituent effects using datasets from PubChem () or ChEMBL .
What methodologies are critical for resolving synthetic byproducts or diastereomers?
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients to separate enantiomers .
- Crystallographic Analysis : Compare unit cell parameters (as in for imidazolidinone derivatives) to confirm stereochemical purity .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and optimize quenching times .
How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 Knockout : Target putative receptors (e.g., kinases) in cell lines and assess activity loss ( uses similar approaches for imidazolidinediones) .
- Thermal Shift Assay (TSA) : Measure target protein melting temperature shifts upon compound binding .
- Transcriptomic Profiling : Perform RNA-seq to identify downstream pathways (e.g., references gene regulation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
